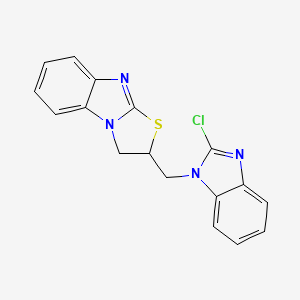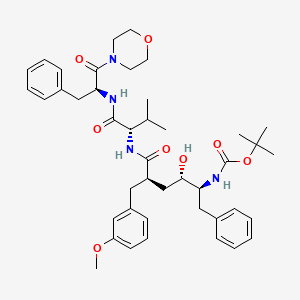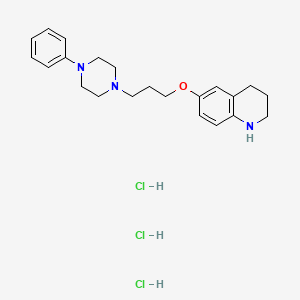
verticillin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verticillin B is a naturally occurring compound belonging to the class of epipolythiodioxopiperazine alkaloids. It is derived from fungal species, particularly those in the genus Clonostachys. This compound has garnered significant interest due to its potent cytotoxic properties, making it a promising candidate for anticancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of verticillin B involves complex organic reactions due to its intricate molecular structure. One common approach is the total synthesis route, which includes the formation of the dioxopiperazine core followed by the introduction of sulfur atoms to form the epipolythiodioxopiperazine structure. Key steps often involve:
Formation of the Dioxopiperazine Core: This is typically achieved through cyclization reactions involving amino acids or their derivatives.
Introduction of Sulfur Atoms: This step involves the use of sulfurating agents such as Lawesson’s reagent or elemental sulfur under controlled conditions to introduce the sulfur atoms into the dioxopiperazine core.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. The fungi are cultivated under specific conditions that promote the production of this compound. The compound is then extracted and purified using chromatographic techniques. Advances in biotechnology have also enabled the use of genetically engineered strains to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Verticillin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide bonds in this compound to thiols. Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Verticillin B has a wide range of applications in scientific research:
Mecanismo De Acción
Verticillin B exerts its effects primarily through the inhibition of histone methyltransferases. This inhibition leads to alterations in the epigenome, affecting gene expression and inducing apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects. The compound also modulates immune cell recognition, enhancing its potential as an anticancer agent .
Comparación Con Compuestos Similares
Verticillin B is part of a family of compounds known as verticillins. Similar compounds include verticillin A, verticillin C, and other epipolythiodioxopiperazine alkaloids. Compared to its analogs, this compound is unique due to its specific sulfur-containing structure, which contributes to its potent biological activity. Other similar compounds include gliotoxin and sporidesmin, which also belong to the epipolythiodioxopiperazine class but differ in their specific molecular configurations and biological activities .
Conclusion
This compound is a compound of significant interest due to its complex structure and potent biological activities. Its synthesis, chemical reactivity, and wide range of applications in scientific research make it a valuable subject of study. Ongoing research continues to uncover new insights into its mechanism of action and potential therapeutic applications.
Propiedades
Número CAS |
52212-86-9 |
|---|---|
Fórmula molecular |
C30H28N6O7S4 |
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C30H28N6O7S4/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 |
Clave InChI |
YABFNIMWFFFBHC-LRESJZTJSA-N |
SMILES isomérico |
C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)CO)C)O |
SMILES canónico |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


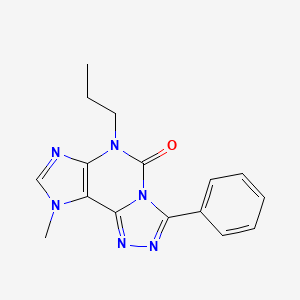

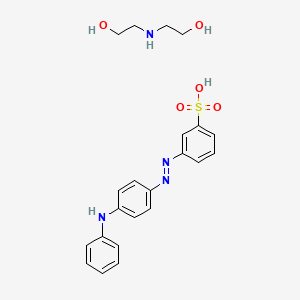

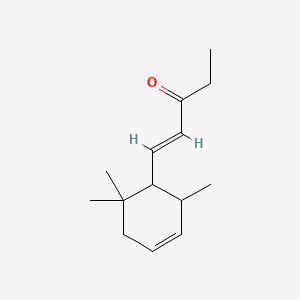


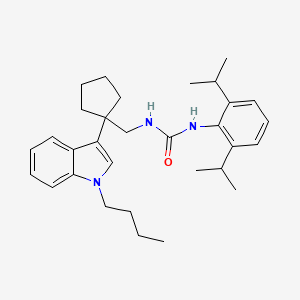
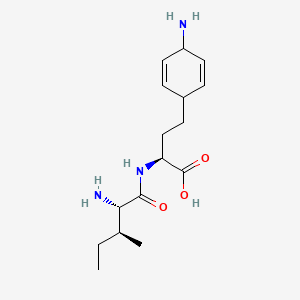
![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
